molecular formula C19H24ClNO3 B11315050 6-chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one

6-chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one

Cat. No.: B11315050
M. Wt: 349.8 g/mol
InChI Key: KMDXXIVEURXOTI-UHFFFAOYSA-N
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Description

6-chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, substituted with a chloro group at position 6, a hydroxy group at position 7, a propyl group at position 4, and a 3-methylpiperidin-1-ylmethyl group at position 8. The unique combination of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with a suitable β-ketoester under basic conditions, followed by cyclization.

    Introduction of the Chloro Group: Chlorination of the chromen-2-one core at position 6 can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Hydroxylation: The hydroxy group at position 7 can be introduced through selective hydroxylation using reagents like sodium hydroxide or hydrogen peroxide.

    Alkylation: The propyl group at position 4 can be introduced through alkylation using propyl bromide or propyl chloride in the presence of a base.

    Attachment of the Piperidine Moiety: The 3-methylpiperidin-1-ylmethyl group can be attached to position 8 through a nucleophilic substitution reaction using 3-methylpiperidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group at position 7 can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group at position 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and chloro substituents may contribute to its binding affinity and specificity towards certain enzymes or receptors. The piperidine moiety may enhance its lipophilicity and membrane permeability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-7-hydroxy-4-methyl-8-[(4-methyl-1-piperidinyl)methyl]-2H-chromen-2-one
  • 4-butyl-6-chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one

Uniqueness

6-chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one is unique due to its specific combination of substituents, which imparts distinct chemical and biological properties. The presence of the propyl group at position 4 and the 3-methylpiperidin-1-ylmethyl group at position 8 differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct biological activities.

Properties

Molecular Formula

C19H24ClNO3

Molecular Weight

349.8 g/mol

IUPAC Name

6-chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-propylchromen-2-one

InChI

InChI=1S/C19H24ClNO3/c1-3-5-13-8-17(22)24-19-14(13)9-16(20)18(23)15(19)11-21-7-4-6-12(2)10-21/h8-9,12,23H,3-7,10-11H2,1-2H3

InChI Key

KMDXXIVEURXOTI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCC(C3)C

Origin of Product

United States

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